molecular formula C11H6F3NO2 B1589469 2-(trifluoromethyl)quinoline-8-carboxylic Acid CAS No. 588702-63-0

2-(trifluoromethyl)quinoline-8-carboxylic Acid

Cat. No.: B1589469
CAS No.: 588702-63-0
M. Wt: 241.17 g/mol
InChI Key: BOMGNNBFJRPTER-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

This compound exhibits a complex bicyclic structure that integrates multiple functional elements within a single molecular framework. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system that serves as the foundation for the molecule's chemical behavior. The trifluoromethyl group positioned at the 2-carbon of the quinoline ring introduces significant electron-withdrawing characteristics through both inductive and field effects. This positioning creates a unique electronic environment that influences the entire molecular system's reactivity and stability profiles.

The carboxylic acid functionality located at the 8-position of the quinoline ring provides the molecule with acidic properties and hydrogen bonding capabilities. The spatial arrangement of these functional groups creates opportunities for intramolecular interactions that can stabilize certain conformations and influence the molecule's overall three-dimensional structure. The precise nomenclature follows International Union of Pure and Applied Chemistry standards, with the compound officially designated as this compound, reflecting the systematic approach to naming complex heterocyclic compounds.

The molecular geometry demonstrates the interplay between the planar aromatic system and the substituent groups. The trifluoromethyl group, with its tetrahedral carbon center bearing three fluorine atoms, extends from the quinoline plane while maintaining significant electronic communication with the aromatic system. The carboxylic acid group adopts a planar configuration that can participate in both intramolecular and intermolecular hydrogen bonding networks, contributing to the compound's solid-state properties and solution behavior.

Property Value Reference
Molecular Formula C₁₁H₆F₃NO₂
Molecular Weight 241.17 g/mol
CAS Number 588702-63-0
SMILES Notation O=C(C1=C2N=C(C(F)(F)F)C=CC2=CC=C1)O
MDL Number MFCD08741360

Historical Development in Heterocyclic Chemistry

The development of this compound represents a convergence of several important trends in heterocyclic chemistry that emerged throughout the 20th and early 21st centuries. Quinoline chemistry has deep historical roots, with the parent quinoline compound first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called it leukol. This early discovery established quinoline as one of the fundamental nitrogen-containing heterocyclic compounds, leading to extensive research into its derivatives and biological activities.

The historical significance of quinoline derivatives became particularly evident with the isolation of quinine from the Cinchona tree bark in 1820, which revolutionized malaria treatment and demonstrated the profound therapeutic potential of quinoline-based compounds. This breakthrough catalyzed systematic investigations into quinoline alkaloids and their synthetic analogs, establishing a rich tradition of research that continues to influence modern drug discovery efforts. Over 200 biologically active quinoline and quinazoline alkaloids have been identified from natural sources, providing a substantial foundation for understanding structure-activity relationships within this chemical class.

The incorporation of trifluoromethyl groups into organic molecules gained prominence during the latter half of the 20th century as chemists recognized the unique properties imparted by fluorine substitution. The development of efficient trifluoromethylation methodologies, including those utilizing Umemoto's reagents and other specialized fluorinating agents, enabled the systematic exploration of fluorinated quinoline derivatives. These advances in synthetic methodology allowed researchers to access previously unknown compounds like this compound with high efficiency and selectivity.

The emergence of this compound as a compound of interest reflects the modern emphasis on designing molecules with enhanced metabolic stability and improved pharmacological properties. The strategic combination of the quinoline scaffold with trifluoromethyl substitution represents a rational approach to molecular design that leverages decades of accumulated knowledge about both structural motifs. Recent synthetic developments have focused on one-pot procedures and environmentally friendly methodologies for accessing trifluoromethylated quinolines, demonstrating the continued evolution of this research area.

Significance of Trifluoromethyl and Carboxylic Acid Substituents

The trifluoromethyl group occupies a unique position in medicinal chemistry due to its distinctive electronic and steric properties that significantly influence molecular behavior. This functional group exhibits strong electron-withdrawing characteristics through both inductive and field effects, with the three fluorine atoms creating a highly electronegative environment that affects the entire molecular system. The trifluoromethyl group's influence extends beyond simple electronic effects, as it also provides enhanced metabolic stability due to the exceptional strength of carbon-fluorine bonds and increased resistance to oxidative degradation.

Research has demonstrated that trifluoromethyl substitution can dramatically alter a compound's pharmacological profile, often improving binding selectivity at enzyme active sites and enhancing membrane permeability. The relatively high lipophilicity of the trifluoromethyl group facilitates cellular uptake while maintaining appropriate polar surface area characteristics for drug-like molecules. In the context of this compound, the trifluoromethyl group positioned at the 2-carbon creates a significant electronic perturbation that influences both the quinoline nitrogen's basicity and the carboxylic acid's acidity.

The carboxylic acid functionality contributes essential properties to the molecular structure, serving as both a hydrogen bond donor and acceptor while providing sites for further chemical modification. Carboxylic acids exhibit pH-dependent ionization behavior that can be precisely tuned through substituent effects, and the presence of the electron-withdrawing trifluoromethyl group enhances the acid strength relative to unsubstituted analogs. This enhanced acidity results from the stabilization of the carboxylate anion through the inductive withdrawal of electron density by the trifluoromethyl substituent.

The combined presence of trifluoromethyl and carboxylic acid substituents creates opportunities for diverse intermolecular interactions that can influence crystallization behavior, solubility profiles, and biological activity. The carboxylic acid group enables the formation of hydrogen-bonded networks in both solid-state and solution environments, while the trifluoromethyl group participates in unique fluorine-mediated interactions that can contribute to molecular recognition processes. Recent computational studies have revealed that trifluoromethyl groups preferentially interact with aromatic amino acid residues such as phenylalanine, methionine, leucine, and tyrosine, suggesting specific binding preferences that can be exploited in drug design.

Functional Group Electronic Effect Structural Impact Biological Relevance Reference
Trifluoromethyl Strong electron-withdrawing Enhanced metabolic stability Improved membrane permeability
Carboxylic Acid pH-dependent ionization Hydrogen bonding capability Enhanced solubility
Quinoline Core Aromatic stabilization Planar structure Biological activity scaffold

The synergistic effects of these functional groups in this compound create a molecule with unique properties that distinguish it from simpler analogs. The electron-withdrawing nature of the trifluoromethyl group increases the carboxylic acid's strength while simultaneously affecting the quinoline nitrogen's electron density and hydrogen bonding capacity. This electronic modulation influences the compound's interaction with biological targets and its overall pharmacological profile, making it an attractive candidate for further development in various therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-4-6-2-1-3-7(10(16)17)9(6)15-8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMGNNBFJRPTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473189
Record name 2-(trifluoromethyl)quinoline-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-63-0
Record name 2-(Trifluoromethyl)-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588702-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethyl)quinoline-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Highlights:

  • Starting from a suitably substituted quinoline derivative, lithiation is performed using n-butyllithium in the presence of diisopropylamine.
  • The reaction is carried out in tetrahydrofuran (THF) and hexane solvent mixture at low temperatures (around -75 °C) for approximately 2 hours to ensure regioselective lithiation at the desired position.
  • Subsequent treatment with carbon dioxide introduces the carboxyl group at the 8-position.
  • The reaction yields the carboxylic acid derivative with reported yields around 80%.
Step Reagents/Conditions Outcome
Lithiation n-Butyllithium, diisopropylamine, THF/hexane, -75 °C, 2 h Formation of lithiated intermediate
Carboxylation Carbon dioxide Introduction of carboxyl group
Work-up Acidification and isolation This compound

This method is supported by European Journal of Organic Chemistry (2003) and chemical supplier data, confirming its reliability and reproducibility.

Cyclization of β-Keto Esters or 1,3-Diketones with Substituted o-Aminobenzaldehydes

A greener and more recent synthetic route involves the [4 + 2] cyclization reaction between β-keto esters or 1,3-diketones and substituted o-aminobenzaldehydes. This strategy allows the direct construction of the quinoline core bearing the trifluoromethyl group at the 2-position.

Key Features:

  • The reaction proceeds under mild conditions, often catalyzed by Lewis acids or under microwave irradiation.
  • The method enables the incorporation of various substituents, including trifluoromethyl groups, providing structural diversity.
  • The cyclization forms the quinoline ring system with the desired substitution pattern, including the carboxylic acid at position 8 after subsequent functional group transformations.

This approach is highlighted in recent green synthesis studies published in scientific journals emphasizing environmentally friendly protocols for fluorinated quinoline derivatives.

Functional Group Transformations from Quinoline Intermediates

Another approach involves multi-step synthesis starting from quinoline intermediates functionalized at different positions, followed by selective transformations:

  • Preparation of quinoline-3-carboxylic acid derivatives followed by introduction of trifluoromethyl groups via electrophilic trifluoromethylation or nucleophilic substitution.
  • Use of hydrazide intermediates and subsequent cyclization or substitution reactions to achieve the target acid.
  • Purification typically involves column chromatography and recrystallization, ensuring high purity of the final product.

Spectroscopic characterization (IR, NMR, mass spectrometry) confirms the structure and purity of intermediates and final compounds.

Industrial and Patent-Reported Processes

Patent literature discloses optimized processes for preparing quinoline derivatives with trifluoromethyl and carboxylic acid functionalities, emphasizing scalability and purity:

  • Controlled temperature protocols involving cooling to 0 °C followed by stirring for several hours.
  • Use of solvents like acetone/water mixtures for washing and purification.
  • In-process controls to monitor residual reagents and ensure product quality.
  • Drying under vacuum at elevated temperatures to obtain the final crystalline acid.

Such processes are designed for industrial applications and provide detailed procedural parameters ensuring reproducibility.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Directed Lithiation and Carboxylation n-Butyllithium, diisopropylamine, CO2, THF/hexane, -75 °C High regioselectivity, good yields Requires low temperature, sensitive reagents
[4 + 2] Cyclization of β-Keto Esters β-Keto esters/1,3-diketones, o-aminobenzaldehydes, Lewis acid catalyst Green chemistry, mild conditions May require optimization for selectivity
Functional Group Transformations Hydrazides, electrophilic trifluoromethylation, chromatographic purification Versatile, allows structural diversity Multi-step, time-consuming
Industrial Scale Process Controlled temperature, solvent washes, vacuum drying Scalable, quality-controlled Requires specialized equipment

Research Findings and Notes

  • The lithiation/carboxylation method remains a cornerstone for synthesizing quinoline carboxylic acids with trifluoromethyl substitution, offering good yields and regioselectivity.
  • Green synthetic methods employing cyclization reactions provide sustainable alternatives, reducing hazardous reagents and waste.
  • Structural analogs synthesized via hydrazide intermediates have been extensively characterized, confirming the feasibility of complex quinoline modifications.
  • Industrial patents emphasize process control and purification techniques critical for producing pharmaceutical-grade compounds.

The combination of these methods allows researchers and manufacturers to select the most appropriate synthetic route based on scale, available resources, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)quinoline-8-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes 2-(trifluoromethyl)quinoline-8-carboxylic acid as a key intermediate in the development of various therapeutic agents. Its applications include:

  • Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. Studies have synthesized several quinoline derivatives, including those with enhanced antimicrobial activity due to the trifluoromethyl group, indicating potential for developing new antibiotics .
  • Anti-inflammatory and Anticancer Agents : The compound serves as a precursor for synthesizing anti-inflammatory and anticancer drugs. Its derivatives have shown efficacy in inhibiting cancer cell proliferation and reducing inflammation .
  • Antiviral Activity : Some studies suggest that quinoline derivatives can act against viral infections, further broadening the scope of their pharmaceutical relevance .

Agricultural Chemicals

In agricultural science, this compound is utilized in the formulation of agrochemicals:

  • Pesticides and Herbicides : The compound enhances the efficacy of pest control agents, providing improved performance in agricultural applications. Its fluorinated structure contributes to increased stability and effectiveness against various pests and diseases .
  • Plant Growth Regulators : It is also involved in developing compounds that regulate plant growth, promoting healthier crop yields .

Materials Science

The unique properties imparted by the trifluoromethyl group make this compound valuable in materials science:

  • Fluorinated Polymers : The compound is used in synthesizing advanced polymers and coatings that exhibit enhanced chemical stability and lipophilicity. These materials are crucial for various industrial applications where durability and resistance to environmental factors are essential .
  • Analytical Chemistry : In analytical methods, this compound serves as a standard for detecting and quantifying related substances in complex mixtures, contributing to more accurate analytical results .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block:

  • Synthesis of Derivatives : Chemists utilize this compound to create a wide range of derivatives with potential applications across various fields, including medicinal chemistry and materials science. The ability to modify its structure allows for the exploration of new chemical entities with desirable properties .

Case Study 1: Antimicrobial Activity

A study synthesized several new quinoline derivatives incorporating the trifluoromethyl group. These compounds were tested for their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited significant antibacterial effects, suggesting their potential use as novel antimicrobial agents in clinical settings .

Case Study 2: Synthesis of Anticancer Agents

Research focused on developing anticancer agents from this compound demonstrated its effectiveness as an intermediate in synthesizing compounds that inhibit cancer cell growth. The study highlighted several synthesized derivatives that showed promising results in vitro against different cancer cell lines, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)quinoline-8-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: The 8-carboxy group in the target compound enhances metal-binding capacity compared to 3-carboxy or 5-carboxy analogs, as seen in studies on 8-hydroxyquinoline derivatives .
  • Fluorine Substitution : The addition of fluorine at C8 (e.g., 8-fluoro-2-CF₃-3-carboxy analog) improves antibacterial activity but reduces solubility due to increased hydrophobicity .
  • Methoxy vs. Carboxy : Methoxy substitution at C8 (e.g., 8-methoxy-2-CF₃-5-carboxy) shifts applications toward antiviral research, likely due to altered electronic profiles .

Physicochemical Properties

  • Thermal Stability: Derivatives with -CF₃ groups exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated quinolines .

Biological Activity

2-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The compound's chemical structure is characterized by:

  • Quinoline Core : A bicyclic aromatic compound known for its diverse biological activities.
  • Trifluoromethyl Group : This electron-withdrawing group increases the compound's potency and selectivity in various biological assays.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH can reduce glycolysis in cancer cells, leading to decreased tumor growth. The compound showed low nanomolar inhibition of LDHA and LDHB in pancreatic cancer cell lines, demonstrating potential as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinoline derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications at the carboxylic acid position can enhance antibacterial efficacy .

Cardiovascular Applications

The compound has also been evaluated for its effects on cardiovascular diseases. In animal models, it has demonstrated efficacy in reducing arterial and venous injuries, suggesting potential use in treating conditions like atherosclerosis and deep vein thrombosis. Its improved solubility and pharmacokinetic properties make it a candidate for further preclinical development .

Case Studies

StudyFindings
Anticancer Activity Demonstrated low nM inhibition of LDHA/LDHB; reduced lactate production in cancer cell lines .
Antimicrobial Efficacy Effective against Staphylococcus aureus; SAR studies indicate enhanced activity with specific modifications .
Cardiovascular Effects Shown to improve outcomes in animal models of arterial injury; selected for preclinical development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : As noted, it inhibits LDH, which is pivotal in cancer metabolism.
  • Modulation of Cell Signaling : The trifluoromethyl group may influence signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)quinoline-8-carboxylic acid, and how can purity be maximized?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example, the quinoline core can be constructed via the Skraup reaction (condensation of aniline derivatives with glycerol and sulfuric acid), followed by trifluoromethyl group introduction using reagents like trifluoromethyl iodide or copper-mediated cross-coupling . Carboxylation at the 8-position may employ CO₂ or carbonylation agents under catalytic conditions. Key steps include:

  • Functionalization : Selective substitution at the 2- and 8-positions requires careful control of reaction parameters (temperature, pH, catalysts).
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and trifluoromethyl group orientation .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl resonance (δ ≈ -60 to -70 ppm), while 1H^{1}\text{H} NMR confirms aromatic protons and carboxyl group integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C11_{11}H6_{6}F3_{3}NO2_{2}, MW 241.17) and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 250°C; store at room temperature in sealed, dry containers .
  • Light Sensitivity : The trifluoromethyl group may undergo photodegradation; use amber vials for long-term storage.
  • pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility and reactivity. Buffered solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Dose-Response Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., bacterial growth inhibition or enzyme inhibition). Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) can predict binding affinities to targets like DNA gyrase, reconciling divergent experimental results .

Q. What strategies optimize the reactivity of the trifluoromethyl group in this compound for derivatization?

  • Functionalization Approaches :

  • Nucleophilic Substitution : Replace the trifluoromethyl group with amines or thiols under basic conditions (K2_2CO3_3, DMF, 80°C) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh3_3)4_4 as a catalyst to introduce aromatic substituents .
  • Electrophilic Activation : Fluorine atoms in the trifluoromethyl group can participate in hydrogen bonding, enhancing interactions with biological targets. Optimize solvent polarity (e.g., DMSO vs. THF) to modulate reactivity .

Q. How does this compound interact with bacterial enzymes, and what are the implications for antibiotic resistance?

  • Mechanistic Insights :

  • Enzyme Inhibition : The compound inhibits DNA gyrase by binding to the ATPase domain, disrupting supercoiling activity. Structural studies (cryo-EM) reveal key interactions between the carboxyl group and conserved residues (e.g., Asp81 in E. coli gyrase) .
  • Resistance Mitigation : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) reduces MIC values in resistant strains. Mutagenesis studies (e.g., Ser84Leu mutations) highlight resistance hotspots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(trifluoromethyl)quinoline-8-carboxylic Acid
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2-(trifluoromethyl)quinoline-8-carboxylic Acid

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